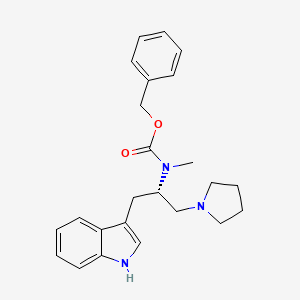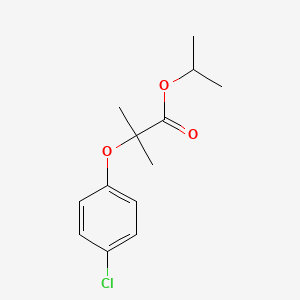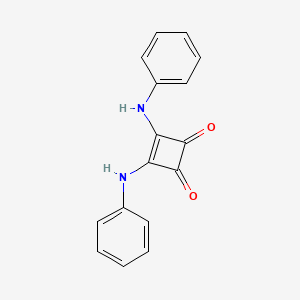
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane
Übersicht
Beschreibung
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane is a complex organic compound that features a combination of indole, pyrrolidine, and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyrrolidine, and benzyl carbamate. The synthesis may involve:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods.
Alkylation: The indole derivative is then alkylated with a suitable alkylating agent.
Formation of the Pyrrolidine Derivative: Pyrrolidine can be synthesized or obtained commercially.
Coupling Reaction: The indole and pyrrolidine derivatives are coupled under specific conditions, often using a base and a solvent.
Carbamate Formation: The final step involves the formation of the carbamate group, typically using benzyl chloroformate and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for more complex molecules.
Material Science: In the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Benzyl (1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl)carbamate
- (S)-Benzyl (1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl)(ethyl)carbamate
Uniqueness
(S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHTTWOEJXZVKS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375207 | |
| Record name | (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-66-1 | |
| Record name | (S)-1-Pyrrolidin-2-(1'H-indol-3'ylmethyl)-2-(N-Cbz-N-Methyl)amino-ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Trifluoromethyl)phenoxy]acetonitrile](/img/structure/B1607632.png)
![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)
![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)



![2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine](/img/structure/B1607644.png)


